molecular formula C28H38N4O4S2 B12183692 5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline

5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B12183692
M. Wt: 558.8 g/mol
InChI Key: KKWBSUQWILMTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline is a complex organic compound characterized by its unique structure, which includes multiple fused rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline typically involves multiple steps. One common method includes the reaction of quinoxaline derivatives with sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide compounds.

Scientific Research Applications

5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,12-Bis-(4-methylphenyl)sulfonyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline
  • N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamic acid ethyl ester

Uniqueness

5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline is unique due to its highly fused ring structure and the presence of multiple sulfonyl groups

Properties

Molecular Formula

C28H38N4O4S2

Molecular Weight

558.8 g/mol

IUPAC Name

5,12-bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline

InChI

InChI=1S/C28H38N4O4S2/c1-19-11-15-21(16-12-19)37(33,34)31-25-9-5-6-10-26(25)32(38(35,36)22-17-13-20(2)14-18-22)28-27(31)29-23-7-3-4-8-24(23)30-28/h11-18,23-30H,3-10H2,1-2H3

InChI Key

KKWBSUQWILMTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CCCCC3N(C4C2NC5CCCCC5N4)S(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.